Cas no 13327-27-0 (3-methyl-1H-pyridazin-6-one)

3-methyl-1H-pyridazin-6-one structure
3-methyl-1H-pyridazin-6-one structure
商品名:3-methyl-1H-pyridazin-6-one
CAS番号:13327-27-0
MF:C5H6N2O
メガワット:110.1139
MDL:MFCD00051575
CID:49167

3-methyl-1H-pyridazin-6-one 化学的及び物理的性質

名前と識別子

    • 6-Methyl-3(2H)-pyridazinone
    • 6-Methylpyridazin-3-one
    • 6-​Methyl-​3-​pyridazinone
    • 6-Methyl-3-pyridazinone
    • 6-Methylpyridazin-3(2H)-one
    • 6-methylpyridazin-3-ol
    • 3-Hydroxy-6-methylpyridazine
    • 3-methyl-1H-pyridazin-6-one
    • 4-Methyl-5,6-diaza-2,4-cyclohexadien-1-one
    • 6-Methyl-2H-pyridazin-3-one
    • 6-Methyl-2H-pyridazine-3-one
    • NSC 10841
    • NSC 17180
    • 6Me3OxoPyridaz
    • 6-Methyl-3-pyridazone
    • 3-pyridazinol, 6-methyl-
    • 6-METHYLPYRIDAZIN-3[2H]-ONE
    • SPECS AC-907
    • SPECS AC-907/25005370
    • 3(2H)-Pyridazinone, 6-methyl-
    • 6-methyl-2,3-dihydropyridazin-3-one
    • NSC17180
    • 6-methyl-pyridazone-3
    • 3-methyl-6-pyridazone
    • KSC495M8T
    • 6-Methyl-3-hydroxy-pyridazin
    • 6-methyl-2h-p
    • MDL: MFCD00051575
    • インチ: 1S/C5H6N2O/c1-4-2-3-5(8)7-6-4/h2-3H,1H3,(H,7,8)
    • InChIKey: QZWIXLPWMGHDDD-UHFFFAOYSA-N
    • ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])=NN1[H]
    • BRN: 109928

計算された属性

  • せいみつぶんしりょう: 110.04800
  • どういたいしつりょう: 110.048013
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 無色結晶
  • 密度みつど: 1.22
  • ゆうかいてん: 142.0 to 146.0 deg-C
  • ふってん: 310.3 °C at 760 mmHg
  • フラッシュポイント: 141.5℃
  • 屈折率: 1.576
  • PSA: 45.75000
  • LogP: 0.07830
  • ようかいせい: 未確定

3-methyl-1H-pyridazin-6-one セキュリティ情報

3-methyl-1H-pyridazin-6-one 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-methyl-1H-pyridazin-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM102251-100g
6-methylpyridazin-3-ol
13327-27-0 97%
100g
$*** 2023-03-31
Chemenu
CM102251-10g
6-methylpyridazin-3-ol
13327-27-0 97%
10g
$96 2022-09-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB01262-25g
3-methyl-1H-pyridazin-6-one
13327-27-0 97%
25g
¥264 2023-09-15
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14471-25g
6-Methyl-3(2H)-pyridazinone, 98%
13327-27-0 98%
25g
¥6295.00 2023-03-09
Life Chemicals
F3308-2941-0.5g
6-methyl-2,3-dihydropyridazin-3-one
13327-27-0 95%+
0.5g
$19.0 2023-09-06
Enamine
EN300-66328-0.5g
6-methyl-2,3-dihydropyridazin-3-one
13327-27-0 95.0%
0.5g
$21.0 2025-03-21
TRC
M327060-25g
6-\u200bMethyl-\u200b3-\u200bpyridazinone
13327-27-0
25g
$ 400.00 2022-06-04
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY014239-5g
6-Methyl-3(2H)-pyridazinone
13327-27-0 ≥98%
5g
¥47.0 2023-09-15
Life Chemicals
F1967-1185-0.5g
6-methylpyridazin-3-ol
13327-27-0 95%+
0.5g
$19.0 2023-09-06
Life Chemicals
F1967-1185-2.5g
6-methylpyridazin-3-ol
13327-27-0 95%+
2.5g
$40.0 2023-09-06

3-methyl-1H-pyridazin-6-one 関連文献

3-methyl-1H-pyridazin-6-oneに関する追加情報

Introduction to 3-methyl-1H-pyridazin-6-one (CAS No. 13327-27-0)

3-methyl-1H-pyridazin-6-one, identified by its Chemical Abstracts Service (CAS) number 13327-27-0, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 3-position and a carbonyl group at the 6-position imparts unique chemical and biological properties, making it a versatile scaffold for drug discovery and development.

The structural features of 3-methyl-1H-pyridazin-6-one contribute to its potential as an intermediate in synthesizing various pharmacologically active molecules. Pyridazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in exploring the therapeutic potential of 3-methyl-1H-pyridazin-6-one and its derivatives. Researchers have been particularly focused on its role in developing novel treatments for chronic diseases. For instance, studies have demonstrated its efficacy in inhibiting certain kinases and enzymes involved in cancer progression. Additionally, the compound has shown promise in preclinical models for treating inflammatory disorders by modulating immune responses.

The synthesis of 3-methyl-1H-pyridazin-6-one involves well-established organic reactions, including condensation and cyclization processes. The compound can be derived from readily available starting materials, making it economically viable for large-scale production. Advances in synthetic methodologies have enabled the introduction of various functional groups at specific positions on the pyridazine ring, enhancing its pharmacological profile.

One of the most compelling aspects of 3-methyl-1H-pyridazin-6-one is its potential as a lead compound for drug development. By leveraging structure-activity relationship (SAR) studies, chemists have been able to modify its core structure to improve potency, selectivity, and pharmacokinetic properties. These modifications have led to the discovery of several novel analogs with enhanced therapeutic effects.

The biological activity of 3-methyl-1H-pyridazin-6-one has been extensively studied in vitro and in vivo. Researchers have identified specific targets such as protein kinases and transcription factors that are modulated by this compound. For example, derivatives of 3-methyl-1H-pyridazin-6-one have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. This mechanism has significant implications for developing anticancer therapies.

Furthermore, the compound has shown promise in treating neurological disorders. Studies suggest that 3-methyl-1H-pyridazin-6-one derivatives can cross the blood-brain barrier and exert neuroprotective effects. This property makes them attractive candidates for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability of these compounds to interact with neurotransmitter systems also opens up possibilities for treating mood disorders and cognitive impairments.

The pharmacokinetic profile of 3-methyl-1H-pyridazin-6-one is another area of interest. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to optimize its bioavailability and therapeutic efficacy. Computational modeling techniques have been employed to predict how structural modifications will affect these properties, allowing for more efficient drug design.

In conclusion, 3-methyl-1H-pyridazin-6-one (CAS No. 13327-27-0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an excellent scaffold for developing novel drugs targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:13327-27-0)3-methyl-1H-pyridazin-6-one
A2832
清らかである:99%
はかる:500g
価格 ($):176.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:13327-27-0)6-Methylpyridazin-3(2H)-one
sfd1537
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ